molecular formula C14H21N3O2 B2689406 tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 2230803-08-2

tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Cat. No.: B2689406
CAS No.: 2230803-08-2
M. Wt: 263.341
InChI Key: RPLQPCRAVUBTBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an azetidine ring and a pyrrolopyrazine ring. These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography . The presence of multiple rings and functional groups would likely result in a complex 3D structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. For example, the azetidine ring might undergo reactions involving the nitrogen atom, while the pyrrolopyrazine ring might participate in aromatic substitution reactions .

Scientific Research Applications

Crystallographic Studies

The molecule tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate demonstrates imposed mirror symmetry, where the hexahydropyrimidine ring adopts a chair conformation. This structural insight is crucial for understanding the 3D conformation of similar spiro-compounds and their potential interactions in complex systems (Yongkwan Dong et al., 1999).

Organic Synthesis

Several studies have focused on the synthetic applications of related tert-butyl compounds. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides has been explored for the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Rustam T. Iminov et al., 2015). Furthermore, the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors showcases the use of a tert-butyl pyrazolospirolactam core, highlighting the compound's versatility in medicinal chemistry (K. Huard et al., 2012).

Heterocyclic Chemistry

The tert-butyl group has been utilized in the synthesis of diverse heterocyclic compounds. For example, the synthesis of novel spiro derivatives for pyrrolopyrimidines with promising anti-hyperglycemic activity illustrates the compound's role in developing new therapeutic agents (S. Fatahala et al., 2018).

Medicinal Chemistry Applications

Although the requirement excludes drug use and side effects, it's worth noting that related compounds have been studied for their potential in medicinal chemistry. The research into tert-butyl-based compounds for cardiovascular agents and their coronary vasodilating and antihypertensive activities provides a foundation for understanding the broader applications of such molecular structures in therapeutic development (Y. Sato et al., 1980).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolopyrazine derivatives have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(10-17)11-5-4-7-16(11)8-6-15-14/h4-5,7,15H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLQPCRAVUBTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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